molecular formula C10H8N2 B6343047 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638760-35-6

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6343047
CAS No.: 1638760-35-6
M. Wt: 156.18 g/mol
InChI Key: QSHXQXMTJDTFHO-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, known for their biological activities and use in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which plays a crucial role in various biological processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting this pathway, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment.

Action Environment

Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the coupling of pyrrole rings with acetylenes. One common method includes the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the ethynyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its ethynyl and methyl substitutions, which confer distinct electronic properties and reactivity. These features make it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-ethynyl-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXQXMTJDTFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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